
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule is a complex organic compound likely involved in research focusing on the synthesis of novel compounds with potential biological activities. Similar compounds have been synthesized and characterized to explore their pharmacological potential or to develop new materials with unique properties.
Synthesis Analysis
The synthesis of complex molecules similar to the one described often involves multi-step synthetic routes, including the formation of key intermediates such as thiadiazoles, isoxazoles, and carboxamides. Techniques like microwave-assisted synthesis have been utilized for efficient coupling and formation of heterocyclic scaffolds, demonstrating the innovative approaches used in modern organic synthesis Tiwari et al., 2017.
Molecular Structure Analysis
The molecular structure of compounds similar to the one described is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed information on the compound's molecular framework, aiding in the understanding of its chemical behavior and potential interactions McLaughlin et al., 2016.
Chemical Reactions and Properties
Compounds containing thiadiazole, isoxazole, and carboxamide groups participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. Their chemical properties are influenced by the presence of these heterocycles, which can impact their biological activity and stability Sah et al., 2014.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are crucial for their practical application and are often studied using various analytical techniques. Understanding these properties is essential for designing compounds with desirable pharmacokinetic and physicochemical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the potential for interactions with biological targets, are central to the compound's application in drug design or material science. Studies on similar compounds have explored their anticancer activity, showcasing the importance of chemical properties in determining biological outcomes Tiwari et al., 2017.
科学的研究の応用
1. Antimicrobial and Antifungal Properties
Compounds containing 1,3,4-thiadiazole, a core structure similar to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, have been extensively studied for their antimicrobial and antifungal properties. Synthesis of these derivatives has demonstrated diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. Specifically, new derivatives of 1,3,4-thiadiazole have shown potential activities as antibacterial and antifungal agents, signifying their broad-spectrum utility in combating microbial infections and diseases (Ameen & Qasir, 2017; Ameen & Qasir, 2012).
2. Nematocidal Activities
In agricultural research, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their nematocidal activities. Some novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus. The compounds exhibited significant mortality rates and inhibited the respiration and caused fluid leakage of the nematode, indicating their potential as lead compounds in the development of nematicides (Liu et al., 2022).
3. Antimicrobial Agents
Further research on compounds integrating 1,3,4-thiadiazole has highlighted their potential as antimicrobial agents. Synthesized compounds have been screened for antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, exhibiting significant antimicrobial properties. This suggests their applicability in developing treatments for infections caused by these microorganisms (Desai et al., 2007).
4. Corrosion Inhibition
A unique application of thiadiazole derivatives is in the field of material science, particularly in corrosion inhibition. Studies involving quantum chemical parameters and molecular dynamics simulations have elucidated the corrosion inhibition performances of various thiadiazole derivatives against corrosion of metals like iron. The theoretical data obtained align well with experimental results, highlighting the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).
5. Antimicrobial Properties of Structurally Related Compounds
Compounds structurally related to N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, such as those containing isoxazole and thiadiazole moieties, have been synthesized and evaluated for antimicrobial activities. These compounds have shown notable activities against a variety of microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2011).
特性
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClN5O3S2/c1-11-17(18(28-31-11)14-4-2-3-5-15(14)23)19(30)25-20-26-27-21(33-20)32-10-16(29)24-13-8-6-12(22)7-9-13/h2-9H,10H2,1H3,(H,24,29)(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYIFZGBQYLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
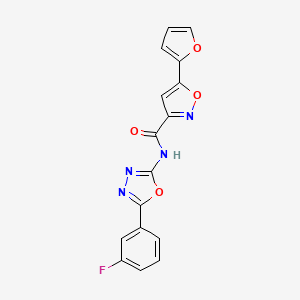
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)
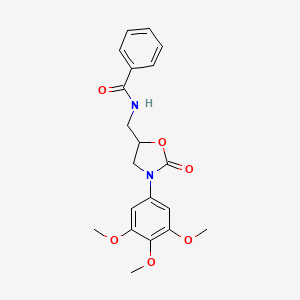
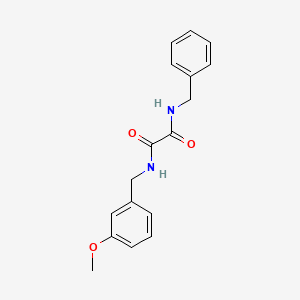
![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
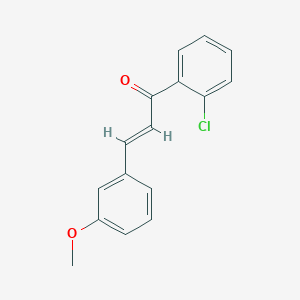
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
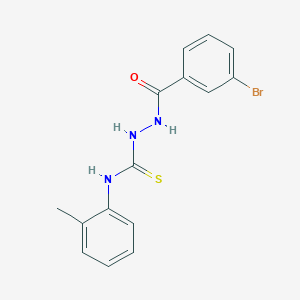
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)
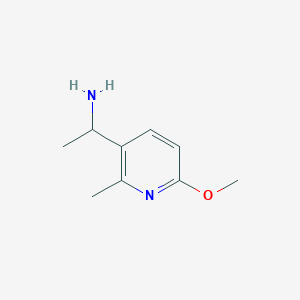
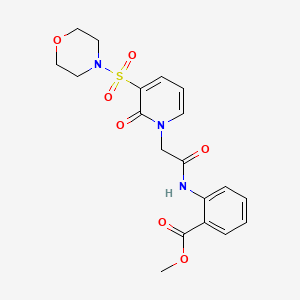
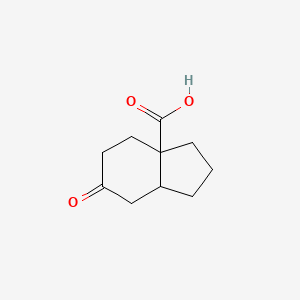
![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)